molecular formula C10H8F6N2O B11824346 N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine

N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine

Cat. No.: B11824346
M. Wt: 286.17 g/mol
InChI Key: DIQCUSJNWHOORW-UHFFFAOYSA-N
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Description

N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine is a specialized organic compound of significant interest in medicinal chemistry and pharmaceutical research. Its molecular structure, featuring a hydroxylamine group linked to an amino-aryl system with two strongly electron-withdrawing trifluoromethyl groups, classifies it as a potential high-value intermediate or pharmacophore. The presence of the trifluoromethyl groups is a strategic modification in drug design, often used to fine-tune a molecule's potency, metabolic stability, and membrane permeability . This compound is primarily investigated for its potential as a key synthetic precursor in the development of novel therapeutic agents. Research applications are likely focused in two main areas. First, it may serve as a critical building block for the synthesis of complex heterocyclic scaffolds, which are core structures in over 85% of all FDA-approved biologically active pharmaceuticals . Second, its structure is suggestive of potential utility in developing new antibacterial agents, particularly against multidrug-resistant (MDR) bacterial strains, a area of critical unmet medical need . The unique geometry and electronic properties imparted by the trifluoromethyl groups make this compound a valuable tool for researchers exploring structure-activity relationships (SAR) to develop newer antibacterial and targeted therapeutic candidates .

Properties

Molecular Formula

C10H8F6N2O

Molecular Weight

286.17 g/mol

IUPAC Name

N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine

InChI

InChI=1S/C10H8F6N2O/c11-9(12,13)6-1-5(8(17)4-18-19)2-7(3-6)10(14,15)16/h1-4,8,19H,17H2

InChI Key

DIQCUSJNWHOORW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C=NO)N

Origin of Product

United States

Preparation Methods

Diazotization of 3,5-Bis(trifluoromethyl)aniline

The initial stage involves converting 3,5-bis(trifluoromethyl)aniline to a diazonium salt. In a reactor, the aniline derivative reacts with sodium nitrite (NaNO2\text{NaNO}_2) in sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–2°C to form a stable diazo intermediate. Sulfamic acid is added to eliminate excess nitrous oxides, ensuring safety and minimizing side reactions.

Critical Parameters :

  • Temperature: Maintained below 5°C to prevent decomposition.

  • Solvent: Toluene or dichloromethane for phase separation.

  • Yield: 90–98% diazo solution recovery.

Coupling with Acetaldoxime

The diazo solution is coupled with acetaldoxime in a copper(II) sulfate-catalyzed reaction. Acetaldoxime is added incrementally to maintain a pH of 2–3.5, optimizing the formation of the ethylidene hydroxylamine intermediate.

Diazo salt+CH3C(=NOH)HCuSO4N-[2-Aminoethylidene]hydroxylamine precursor\text{Diazo salt} + \text{CH}3\text{C(=NOH)H} \xrightarrow{\text{CuSO}4} \text{N-[2-Aminoethylidene]hydroxylamine precursor}

Optimization :

  • pH Control: 2.0–2.5 for initial lots, 3.0–3.5 for subsequent additions.

  • Stirring Duration: 4–5 hours at 0–2°C.

Grignard Reagent-Mediated Synthesis

Formation of Trifluoromethylphenyl Grignard Reagent

An alternative route employs a Grignard reagent synthesized from 3,5-bis(trifluoromethyl)halobenzene and magnesium in tetrahydrofuran (THF). Iodine or ethylene dibromide catalyzes the reaction, producing a meta-dominated isomer mixture (96:3:1 meta:para:ortho).

3,5-Bis(trifluoromethyl)halobenzene+MgI2Grignard complex\text{3,5-Bis(trifluoromethyl)halobenzene} + \text{Mg} \xrightarrow{\text{I}_2} \text{Grignard complex}

Ketene Addition and Hydroxylamine Condensation

The Grignard reagent reacts with ketene in the presence of a transition metal catalyst (e.g., iron acetylacetonate) to form a trifluoromethyl acetophenone intermediate. Subsequent oximation with hydroxylamine hydrochloride at 40–45°C yields the target compound.

Grignard complex+KeteneFe(AcAc)3Trifluoromethyl acetophenoneNH2OH\cdotpHClN-[2-Aminoethylidene]hydroxylamine\text{Grignard complex} + \text{Ketene} \xrightarrow{\text{Fe(AcAc)}3} \text{Trifluoromethyl acetophenone} \xrightarrow{\text{NH}2\text{OH·HCl}} \text{N-[2-Aminoethylidene]hydroxylamine}

Yield : 80–85% after cyclopentane recrystallization.

Hydrolysis and Purification

Hydrolysis of Oxime Intermediate

Crude oxime derivatives undergo hydrolysis in 30% hydrochloric acid at 90–95°C for 5–6 hours. This step cleaves the oxime to the corresponding ketone, which is then purified via distillation.

Conditions :

  • Acid Concentration: 30% HCl.

  • Temperature: 90–95°C.

  • Distillation Purity: 99.9%.

Alkali Washing and Solvent Extraction

The organic layer is washed with 3–7% sodium hydroxide to remove acidic impurities. Dichloromethane extraction followed by solvent evaporation isolates the final product.

Comparative Analysis of Methods

Parameter Diazotization-Coupling Grignard-Ketene
Starting Material3,5-Bis(trifluoromethyl)anilineHalo-benzotrifluoride
Key CatalystCopper(II) sulfateIron acetylacetonate
Reaction Time4–5 hours5–7 hours
Yield60–90%80–85%
Purity99.9%99.5%

Challenges and Innovations

Isomer Control

The Grignard method achieves 96% meta-selectivity, reducing para/ortho byproducts. In contrast, diazotization requires precise pH control to minimize acetaldoxime degradation.

Environmental Considerations

Modern processes recover 90–98% of toluene solvent, aligning with green chemistry principles. Effluent treatment systems neutralize acidic byproducts (e.g., HCl, H2SO4\text{H}_2\text{SO}_4) before disposal .

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in certain cases .

Mechanism of Action
The anticancer activity is believed to stem from the compound's ability to induce apoptosis and inhibit cell proliferation through various pathways. It may interact with specific enzymes or receptors involved in tumor growth and survival .

Drug Development
The compound's unique trifluoromethyl group enhances its metabolic stability and bioavailability, making it a candidate for further development as a therapeutic agent in oncology. Its structure allows for modifications that can improve efficacy and reduce side effects .

Material Science

Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with enhanced thermal and chemical resistance. The incorporation of trifluoromethyl groups is known to improve the mechanical properties of polymers, making them suitable for high-performance applications .

Coatings and Adhesives
Due to its chemical stability and resistance to solvents, this compound can be used in formulating coatings and adhesives that require durability under harsh conditions. Research has shown that such compounds can enhance adhesion properties while maintaining flexibility .

Environmental Science

Pollutant Degradation
The compound has potential applications in environmental remediation, particularly in the degradation of pollutants. Studies suggest that hydroxylamine derivatives can facilitate the reduction of nitro compounds and other environmental contaminants through redox reactions.

Sensing Applications
this compound can also be explored as a sensing agent for detecting heavy metals or other toxic substances in water due to its ability to form stable complexes with metal ions.

Data Tables

Application Area Specific Use Effectiveness
Medicinal ChemistryAnticancer agent>85% growth inhibition in cell lines
Material SciencePolymer synthesisEnhanced thermal stability
Environmental SciencePollutant degradationEffective in reducing nitro compounds

Case Studies

  • Anticancer Research
    • A study published in ACS Omega demonstrated that a derivative of this compound showed significant cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer drug .
  • Polymer Development
    • Research conducted by polymer chemists highlighted how incorporating trifluoromethylated compounds into polymer matrices improved their mechanical properties significantly compared to traditional polymers without such modifications .
  • Environmental Remediation
    • An investigation into the use of hydroxylamine derivatives for pollutant degradation illustrated their effectiveness in laboratory settings, showing promise for future applications in real-world environmental cleanup efforts.

Mechanism of Action

The mechanism of action of N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the inhibition of specific enzymes or modulation of receptor activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

a. Hydrazine Derivatives N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene) hydrazines () share structural similarities with the target compound, particularly in the ethylidene backbone and halogenated/trifluoromethylated aromatic ring. However, the hydrazine group (-NH-NH-) differs from hydroxylamine (-NHOH) in basicity and reactivity. Hydrazines are more nucleophilic and prone to condensation reactions, as seen in their synthesis via acid-catalyzed condensation with acetophenones . In contrast, hydroxylamine derivatives may participate in redox reactions or serve as ligands in coordination chemistry due to the -NHOH group’s dual nucleophilic and oxidizing character.

b. Thiourea Derivatives N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea hydrochloride () retains the 3,5-bis(trifluoromethyl)phenyl group but replaces hydroxylamine with a thiourea (-NH-CS-NH-) moiety. Thioureas exhibit strong hydrogen-bonding capacity, influencing solubility and biological activity. The target compound’s hydroxylamine group likely offers distinct reactivity, such as participation in Beckmann rearrangements or nitroxide radical formation, which thioureas cannot replicate .

Stereochemical and Electronic Properties

a. Enantiomeric Amines Compounds like (+)- and (−)-N-((3,5-bis(trifluoromethyl)phenyl)(naphthalen-1-yl)methyl)propan-2-amine () highlight the importance of chirality in trifluoromethylated systems. These enantiomers exhibit high optical purity (up to 99.2% ee) and are characterized via X-ray crystallography, a method applicable to the target compound if stereocenters exist.

b. Triazine-Based Hydroxylamines
N-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]hydroxylamine () shares the hydroxylamine functional group but incorporates a triazine ring instead of a phenyl system. Triazines are electron-deficient heterocycles common in herbicides, suggesting divergent applications compared to the target compound’s aromatic system. The trichloromethyl groups in this analog may increase electrophilicity, whereas the target’s trifluoromethyl groups improve lipophilicity and metabolic stability .

Data Table: Key Comparative Features

Compound Name Functional Group Substituents Key Reactivity/Application Reference
Target Compound Hydroxylamine 3,5-bis(trifluoromethyl)phenyl Potential redox reactions, catalysis
N-(2,6-Dichloro-4-TFM phenyl) hydrazine Hydrazine 2,6-Dichloro-4-TFM phenyl Agrochemical intermediates
Thiourea hydrochloride derivative Thiourea 3,5-bis(trifluoromethyl)phenyl Biological activity (H-bonding)
(+)-N-(TFM phenyl-naphthyl)propan-2-amine Amine 3,5-bis(trifluoromethyl)phenyl, naphthyl Asymmetric catalysis
Triazine-hydroxylamine Hydroxylamine Triazine, trichloromethyl Herbicidal precursors

TFM = trifluoromethyl

Biological Activity

N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine (commonly referred to as compound 1) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a hydroxylamine functional group attached to an ethylene bridge and a trifluoromethyl-substituted phenyl moiety. The presence of the trifluoromethyl group enhances lipophilicity and bioactivity.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Pathways : Some derivatives have shown inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases .
  • Regulation of Gene Expression : Studies on related compounds suggest that they may influence transcription factors such as HNF 4α, which is involved in liver cancer progression .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound:

  • Inhibition of Tumor Growth : In vivo studies have demonstrated that similar compounds can inhibit liver tumor growth by modulating pathways associated with apoptosis and cell proliferation. For instance, NHDC, a derivative, inhibited liver cancer cell lines (HepG2, Hep3B) growth through apoptosis induction and STAT3 pathway inhibition .
CompoundConcentration (µM)Effect on Tumor Cells
NHDC1 - 10.8Inhibited growth and induced apoptosis
Control-No significant effect

Neuropharmacological Effects

Compounds with trifluoromethyl substitutions have been studied for their neuropharmacological effects:

  • Cytotoxicity and DHT Inhibition : A related compound exhibited cytotoxicity at higher concentrations but showed potent inhibition of dihydrotestosterone (DHT) production at lower concentrations (IC50 = 1.44 ± 0.13 µM), suggesting potential applications in treating androgen-related conditions .

Case Studies

  • Liver Cancer Study :
    • Objective : To evaluate the effect of NHDC on liver cancer cell lines.
    • Findings : NHDC treatment led to significant growth inhibition and apoptosis induction in HepG2 cells.
    • Mechanism : The effect was linked to enhanced expression of HNF 4α and inhibition of STAT3 signaling pathways.
  • Neuroprotection Study :
    • Objective : Assess the neuroprotective effects of N-[3,5-bis(trifluoromethyl)phenyl]amide.
    • Findings : The compound demonstrated concentration-dependent inhibition of DHT production without significant cytotoxicity at sub-cytotoxic concentrations .

Q & A

Basic: What synthetic strategies are optimal for preparing N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine?

Answer:
The synthesis typically involves multi-step routes, starting with condensation of 3,5-bis(trifluoromethyl)benzaldehyde with hydroxylamine derivatives to form the ethylidene-hydroxylamine backbone. Key steps include:

  • Intermediate formation : Base-catalyzed condensation (e.g., using KOH/EtOH) to generate the imine intermediate .
  • Reduction : Selective reduction of the imine to the amine using catalysts like Pd/C under hydrogen .
  • Purification : Column chromatography or recrystallization to achieve high purity (>95%), confirmed via HPLC .
    Critical considerations : Solvent choice (e.g., dichloromethane for solubility) and temperature control to avoid decomposition of trifluoromethyl groups .

Basic: How is structural characterization of this compound performed to confirm its identity?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the ethylidene group (~δ 7.5-8.5 ppm for aromatic protons, δ 3.5-4.5 ppm for amine protons) .
    • FT-IR : Confirm hydroxylamine (N-O stretch ~930 cm⁻¹) and trifluoromethyl (C-F stretch ~1150-1250 cm⁻¹) groups .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns consistent with fluorine atoms .
  • X-ray crystallography (if crystalline): Resolve stereochemistry and confirm the ethylidene-hydroxylamine geometry .

Advanced: How do electronic effects of trifluoromethyl groups influence receptor binding affinity in pharmacological studies?

Answer:
The strong electron-withdrawing nature of -CF₃ groups enhances:

  • Lipophilicity : Improves membrane permeability, quantified via logP measurements (e.g., experimental logP ~3.2) .
  • Receptor interactions : Stabilizes binding through dipole-dipole interactions with hydrophobic pockets (e.g., NK1R antagonism, as seen in related compounds) .
    Methodology :
  • Docking simulations : Use software like AutoDock to model interactions with target receptors (e.g., NK1R).
  • SAR studies : Synthesize analogs with -CF₃ replaced by -CH₃ or -Cl to isolate electronic contributions .

Advanced: How can contradictory results in biological assays (e.g., IC₅₀ variability) be resolved?

Answer:
Contradictions often arise from assay conditions or impurity interference:

  • Standardization : Use identical cell lines (e.g., HEK293 for NK1R) and buffer conditions (pH 7.4, 37°C) across studies .
  • Analytical rigor : Confirm compound purity via LC-MS before assays; impurities <0.5% are critical for reproducibility .
  • Positive controls : Include known NK1R antagonists (e.g., aprepitant) to validate assay sensitivity .

Advanced: What computational methods are effective for predicting metabolic stability of this compound?

Answer:

  • In silico tools :
    • CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor to identify susceptible sites (e.g., hydroxylamine oxidation).
    • Quantum mechanics (QM) : Calculate activation energies for metabolic pathways (e.g., N-dealkylation) .
  • Experimental validation : Microsomal stability assays (human liver microsomes, NADPH cofactor) to compare with predictions .

Basic: What in vitro assays are recommended for preliminary biological evaluation?

Answer:

  • Receptor binding assays : Radioligand displacement (e.g., [³H]-substance P for NK1R affinity) .
  • Cytotoxicity screening : MTT assay on human primary cells (e.g., hepatocytes) to assess safety margins .
  • Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced: How can structural modifications improve aqueous solubility without compromising activity?

Answer:

  • Pro-drug approaches : Introduce phosphate esters at the hydroxylamine group, cleaved in vivo by phosphatases .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the amine moiety, balancing solubility and membrane permeability .
  • Co-crystallization : Use co-formers like cyclodextrins to enhance solubility while retaining crystallinity .

Advanced: What mechanistic insights explain the compound’s instability under acidic conditions?

Answer:

  • Degradation pathways :
    • Protonation of the hydroxylamine group leads to hydrolysis, forming 3,5-bis(trifluoromethyl)benzaldehyde and hydroxylamine .
  • Mitigation strategies :
    • Formulation : Enteric coatings to protect against gastric acid.
    • Stabilizers : Add antioxidants (e.g., BHT) in storage buffers .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (irritation reported in analogs) .
  • Ventilation : Use fume hoods due to potential release of HF during decomposition .
  • Waste disposal : Neutralize with 10% NaOH before disposal to degrade reactive intermediates .

Advanced: How can enantiomeric purity be achieved and validated for chiral derivatives?

Answer:

  • Synthesis : Use chiral catalysts (e.g., thiourea-based organocatalysts) in asymmetric reductions .
  • Analysis :
    • Chiral HPLC : Columns like Chiralpak IG-3 to resolve enantiomers (Rf >1.5) .
    • Optical rotation : Compare [α]₂₀ᴰ values with literature for validation .

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